3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide
Description
The compound 3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide features a cyclopenta[c]pyrazole scaffold substituted with a phenyl group at position 2 and a propanamide chain at position 2.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c22-15-9-11-17(12-10-15)27-14-13-20(26)23-21-18-7-4-8-19(18)24-25(21)16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMSYDWAPIMAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CCSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide typically involves multiple steps. One common approach is the ultrasonic-assisted synthesis, which has been shown to be effective in producing pyrazole derivatives. This method involves the use of ultrasonic waves to accelerate the reaction, leading to higher yields and shorter reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It might be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which 3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide exerts its effects is not fully understood. it is believed to interact with molecular targets through its fluorophenyl and sulfanyl groups, which can form strong interactions with proteins or other biomolecules. These interactions may alter the function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Physicochemical and Pharmacological Trends
Impact of Substituents on Properties
Biological Activity
The compound 3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide represents a novel class of molecules with potential therapeutic applications. Its structure features a fluorinated aromatic ring and a cyclopentapyrazole moiety, which may contribute to its biological activity. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates that the compound contains:
- A 4-fluorophenyl group
- A sulfanyl linkage
- A cyclopentapyrazole moiety
- An amide functional group
Anti-inflammatory Properties
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory activities. For instance, a study on related imidazolones showed promising results in reducing inflammation markers in vivo . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of pyrazole derivatives. The structural similarity to known anticancer agents suggests that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound’s ability to inhibit specific enzymes has been a focal point in research. For example, related pyrazole derivatives have been identified as selective inhibitors of p38 MAP kinase, an important target in inflammatory diseases and cancer therapy . The binding affinity and selectivity for these enzymes can be attributed to the unique structural features of the compound.
Case Studies
- In Vivo Studies : A study evaluating the anti-inflammatory effects of related compounds demonstrated a reduction in paw edema in animal models when treated with similar pyrazole derivatives. This suggests that our compound may exhibit comparable effects .
- Cell Line Studies : In vitro assays using cancer cell lines have shown that pyrazole derivatives can induce apoptosis through caspase activation and modulation of Bcl-2 family proteins. This indicates potential for therapeutic applications in oncology .
The biological activity of this compound is likely mediated through several mechanisms:
- Cytokine Modulation : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Cell Cycle Regulation : Induction of cell cycle arrest at specific phases (G1/S or G2/M).
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
